3-Fluoro-5-(3-hydroxymethylphenyl)phenol
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Overview
Description
3-Fluoro-5-(3-hydroxymethylphenyl)phenol is an organic compound with the molecular formula C13H11FO2 It is a derivative of phenol, characterized by the presence of a fluorine atom at the 3-position and a hydroxymethyl group at the 5-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(3-hydroxymethylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 3-hydroxybenzaldehyde.
Reaction Conditions: The key step involves the formation of a carbon-carbon bond between the fluorophenol and the hydroxybenzaldehyde. This can be achieved through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: 3-Fluoro-5-(3-carboxyphenyl)phenol.
Reduction: 3-Fluoro-5-(3-methylphenyl)phenol.
Substitution: 3-(Substituted)-5-(3-hydroxymethylphenyl)phenol.
Scientific Research Applications
3-Fluoro-5-(3-hydroxymethylphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its phenolic structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-hydroxymethylphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in halogen bonding interactions.
Comparison with Similar Compounds
- 3-Fluoro-4-(3-hydroxymethylphenyl)phenol
- 3-Fluoro-5-(4-hydroxymethylphenyl)phenol
- 3-Fluoro-5-(3-methylphenyl)phenol
Comparison:
- Uniqueness: The specific positioning of the fluorine and hydroxymethyl groups in 3-Fluoro-5-(3-hydroxymethylphenyl)phenol imparts unique chemical and physical properties, such as enhanced reactivity and binding affinity.
- Differences: Variations in the position of substituents can lead to differences in reactivity, stability, and biological activity. For example, the presence of the fluorine atom at different positions can affect the compound’s electronic properties and its interaction with biological targets.
Properties
IUPAC Name |
3-fluoro-5-[3-(hydroxymethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBGAUCQKUONSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684144 |
Source
|
Record name | 5-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-24-8 |
Source
|
Record name | 5-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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